Isozyme Selectivity: DS18561882's >90-Fold MTHFD2 Selectivity Contrasts with the Low Selectivity of TH7299, TH9028, and LY345899
DS18561882 exhibits a significant selectivity window for MTHFD2 over the closely related cytosolic isozyme MTHFD1. This contrasts sharply with several other MTHFD2-targeting molecules, which are potent dual MTHFD1/2 inhibitors or even show a preference for MTHFD1. Specifically, DS18561882 inhibits MTHFD1 with an IC50 of 570 nM, yielding a 90-fold selectivity over its 6.3 nM MTHFD2 IC50 [1]. In comparison, LY345899 inhibits MTHFD2 with an IC50 of 663 nM but is a more potent inhibitor of MTHFD1 (IC50 = 96 nM), resulting in a 6.9-fold selectivity for MTHFD1 [2]. TH9028 is also a potent MTHFD1 inhibitor (IC50 = 0.5 nM) with lower potency for MTHFD2 (IC50 = 7.97 nM) [3]. Similarly, TH7299 is reported to be more active against MTHFD1 and MTHFD2L than MTHFD2 [4].
| Evidence Dimension | Biochemical Isozyme Selectivity (IC50 ratio) |
|---|---|
| Target Compound Data | MTHFD2 IC50 = 6.3 nM; MTHFD1 IC50 = 570 nM |
| Comparator Or Baseline | 1) LY345899: MTHFD2 IC50 = 663 nM; MTHFD1 IC50 = 96 nM. 2) TH9028: MTHFD2 IC50 = 7.97 nM; MTHFD1 IC50 = 0.5 nM. 3) TH7299: More active against MTHFD1 and MTHFD2L than MTHFD2. |
| Quantified Difference | DS18561882: 90.5-fold selective for MTHFD2. LY345899: 6.9-fold selective for MTHFD1. |
| Conditions | NAD(P)H-Glo assay for biochemical inhibition of recombinant human enzymes [1][3]. |
Why This Matters
For research aiming to isolate the specific role of the mitochondrial MTHFD2 enzyme without confounding cytosolic MTHFD1 activity, DS18561882 is the unequivocally superior and more selective chemical tool.
- [1] Kawai, J., et al. (2019). Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 62(22), 10204-10220. View Source
- [2] Adooq Bioscience. (n.d.). LY 345899 | MTHFD1/MTHFD2 inhibitor. Product Datasheet. View Source
- [3] TargetMol. (n.d.). TH9028 | MTHFD2 Inhibitor. Product Datasheet. View Source
- [4] Scaletti, E. R., et al. (2022). The First Structure of Human MTHFD2L and Its Implications for the Development of Isoform‐Selective Inhibitors. ChemMedChem, 17(14), e202200124. View Source
